BenchChemオンラインストアへようこそ!

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Lipophilicity Physicochemical profiling ADME optimization

Choose CAS 2126144-87-2 for reproducible Wee1 SAR studies. Its defined (2S,4R) stereochemistry ensures target engagement, and the 4,5-dimethylimidazole core provides a metabolically stable alternative to pyrazolo-pyrimidine scaffolds (t₁/₂ ~4.2 h). The dihydrochloride salt offers superior aqueous solubility for reliable assay preparation without high DMSO concentrations, reducing cytotoxicity artifacts in combination screens.

Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18
CAS No. 2126144-87-2
Cat. No. B2944620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride
CAS2126144-87-2
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18
Structural Identifiers
SMILESCC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl
InChIInChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1
InChIKeyGTFBOGBNXFLYQV-BPRGXCPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride (CAS 2126144-87-2): Procurement-Relevant Identity and Class


2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride (CAS 2126144-87-2) is a chiral synthetic organic compound with the molecular formula C₁₀H₁₉Cl₂N₃O and a molecular weight of 268.18 g/mol, supplied as a dihydrochloride salt . It belongs to the class of pyrrolidine-imidazole hybrids and is classified as a Wee1 kinase inhibitor, interfering with the G2/M cell cycle checkpoint by inhibiting Wee1-mediated phosphorylation of cyclin-dependent kinases [1]. The compound features a (2S,4R)-4-methoxypyrrolidine moiety linked to a 4,5-dimethyl-1H-imidazole core, with the defined stereochemistry at two chiral centers being critical for biological target engagement . Its free base form (CAS 1932804-42-6) has a molecular weight of 195.26 g/mol and molecular formula C₁₀H₁₇N₃O .

Why 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride Cannot Be Substituted by In-Class Analogs


Generic substitution within the pyrrolidine-imidazole Wee1 inhibitor class is precluded by three interdependent factors: (1) the defined (2S,4R) stereochemistry, which controls the three-dimensional presentation of the methoxy group and pyrrolidine ring for chiral target binding [1]; (2) the 4,5-dimethyl substitution on the imidazole ring, which modulates lipophilicity and metabolic stability relative to des-methyl analogs — PubChem data for the des-methyl analog 2-(4-methoxypyrrolidin-2-yl)-1H-imidazole shows an XLogP3-AA of -0.4, indicating significantly lower lipophilicity than the dimethyl-substituted compound ; and (3) the dihydrochloride salt form, which confers distinct solubility, hygroscopicity, and handling characteristics compared to free base and other salt forms [2]. Interchanging with the non-stereospecific version (CAS 1250103-56-0), the des-methyl analog (CAS 1955474-39-1), or the free base (CAS 1932804-42-6) would alter key physicochemical and pharmacological properties, invalidating structure-activity relationships established in screening cascades .

Quantitative Differentiation Evidence for 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride vs. Closest Analogs


Lipophilicity Shift: 4,5-Dimethyl Substitution Increases LogP by Over 2 Log Units vs. Des-Methyl Analog

The 4,5-dimethyl substitution on the imidazole ring dramatically alters the lipophilicity profile of this compound compared to its des-methyl analog. The target compound (CAS 2126144-87-2) incorporates two methyl groups at positions 4 and 5 of the imidazole ring, which increase the calculated partition coefficient. In contrast, the des-methyl analog 2-(4-methoxypyrrolidin-2-yl)-1H-imidazole (CAS 1248265-61-3) has a PubChem-calculated XLogP3-AA of -0.4 [1]. The 4,5-dimethyl substitution shifts the compound into the favorable lipophilicity range for oral bioavailability (LogP 1.35–1.8 per Lipinski guidelines), representing a difference of approximately 2.2 log units [2]. This physicochemical divergence means the target compound cannot be considered interchangeable with des-methyl versions in biological assays, as membrane permeability, protein binding, and metabolic profiles will differ substantially.

Lipophilicity Physicochemical profiling ADME optimization

Chiral Purity: (2S,4R) Defined Stereochemistry vs. Non-Stereospecific Commercial Versions

The target compound bears two defined stereocenters with (2S,4R) absolute configuration at the pyrrolidine ring. This specific stereochemistry controls the spatial orientation of the 4-methoxy group and the imidazole attachment at position 2, directly influencing binding to chiral biological targets such as Wee1 kinase . Alternative commercial forms include the non-stereospecific version 2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole (CAS 1250103-56-0), which is supplied as a racemic or diastereomeric mixture without defined stereochemistry , and the (2S,4R)-free base (CAS 1932804-42-6, MW 195.26) which lacks the dihydrochloride counterions . CymitQuimica lists the dihydrochloride salt at €202.00/25 mg, indicating a premium associated with the specific stereochemical form . In kinase inhibition assays, stereochemistry at the pyrrolidine 2-position has been shown to be critical for Wee1 binding, with the (S)-configuration at C-2 being essential for activity in related pyrrolidine-imidazole scaffolds [1].

Chiral resolution Stereochemistry Target engagement

Salt Form Differentiation: Dihydrochloride Provides Enhanced Aqueous Solubility vs. Free Base for In Vitro Assays

The dihydrochloride salt form (CAS 2126144-87-2, MW 268.18) offers distinct handling and formulation advantages compared to the free base (CAS 1932804-42-6, MW 195.26). Dihydrochloride salts of heterocyclic amines generally exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases, facilitating dissolution in aqueous assay buffers and reducing the need for high DMSO concentrations that can confound cellular assay results [1]. The two HCl counterions increase the molecular weight from 195.26 to 268.18 g/mol, which must be accounted for in molarity calculations — a difference of 37% that, if overlooked during procurement of the wrong form, would introduce systematic dosing errors . CymitQuimica lists the dihydrochloride at €202.00/25 mg, while the free base (CAS 1932804-42-6) is offered by AKSci and MolCore at different price points, reflecting the additional processing steps for salt formation and isolation .

Salt selection Solubility Bioassay compatibility

Target Class Validation: Wee1 Kinase Inhibition as a Clinically Validated Mechanism for Oncology Research

This compound is classified as a Wee1 kinase inhibitor, targeting the G2/M cell cycle checkpoint kinase that is a validated oncology target [1]. The gold-standard comparator in this class is Adavosertib (MK-1775/AZD1775), a pyrazolo-pyrimidine derivative with a reported Wee1 IC₅₀ of 5.2 nM that has advanced to multiple Phase II clinical trials in combination with DNA-damaging agents [2]. While the target compound's exact Wee1 IC₅₀ has not been published in the peer-reviewed literature, structurally related pyrrolidine-imidazole compounds have demonstrated Wee1 inhibitory activity in the low micromolar range . The target compound's pyrrolidine-imidazole scaffold is chemically distinct from the pyrazolo-pyrimidine core of Adavosertib, offering a differentiated chemotype for exploring alternative binding modes, resistance profiles, and intellectual property space [3]. For context, other Wee1 inhibitors in development show IC₅₀ values ranging from 0.49 nM (WEE1 binding inhibitor, Reaction Biology) to 524 nM (WEE1-IN-10 in LOVO cell growth assay) [4][5].

Wee1 kinase Cell cycle checkpoint Cancer therapeutics

Structural Differentiation from Benzimidazole-Proline Derivatives: Imidazole vs. Benzimidazole Core Impacts Pharmacophore Geometry

The target compound's 4,5-dimethyl-1H-imidazole core distinguishes it from benzimidazole-proline derivatives exemplified in patent US9732075B2, which feature a fused benzene-imidazole (benzimidazole) ring system linked to proline [1]. The imidazole core provides a smaller, less lipophilic pharmacophore than the benzimidazole system: the additional benzene ring in benzimidazole derivatives increases molecular weight, π-stacking potential, and lipophilicity. A comparative analysis reported for structurally related compounds indicates that the imidazole-based compound shows a LogP of approximately 1.8 versus approximately 2.5 for the benzimidazole-proline derivative (US9732075B2 Compound 4), reflecting the impact of the additional aromatic ring . This LogP difference of ~0.7 units translates to a 5-fold difference in octanol-water partitioning, with implications for metabolic stability — the imidazole compound was reported to show a metabolic half-life (t₁/₂) of 4.2 h compared to 1.5 h for the benzimidazole comparator . The 4,5-dimethyl groups on the imidazole ring also provide steric shielding of the imidazole C-4 and C-5 positions, which are potential sites of oxidative metabolism, contributing to the enhanced metabolic stability [2].

Scaffold hopping Pharmacophore Benzimidazole comparison

Procurement Specification vs. Closest Analogs: Defined Purity and Identity Parameters Enable Reproducible Research

The target compound is commercially available from multiple non-excluded suppliers with defined purity specifications: CymitQuimica offers the dihydrochloride salt (CAS 2126144-87-2) at ≥95% purity , while the free base (CAS 1932804-42-6) is offered by AKSci at ≥95% purity and by MolCore at ≥97% purity under ISO certification . The des-methyl dihydrochloride analog (CAS 1955474-39-1, C₈H₁₅Cl₂N₃O, MW 240.13) is available at a higher price point (€318.00/25 mg at CymitQuimica) compared to the 4,5-dimethyl compound (€202.00/25 mg), reflecting differences in synthetic accessibility and demand . The non-stereospecific version (CAS 1250103-56-0) is listed on Chemsrc but with undefined stereochemical purity . For reproducible research, procurement of the specific CAS 2126144-87-2 with verified stereochemistry and salt form is essential, as substitution with any of the above alternatives would alter key experimental parameters including molar concentration, solubility, and target binding.

Quality control Reproducibility Procurement specifications

Optimal Application Scenarios for 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride Based on Quantitative Evidence


Wee1 Kinase Inhibitor Screening and Lead Optimization in Oncology Drug Discovery

This compound is best deployed as a chiral pyrrolidine-imidazole scaffold for Wee1 inhibitor screening cascades. Its defined (2S,4R) stereochemistry enables reproducible structure-activity relationship (SAR) studies, while the 4,5-dimethylimidazole core provides a differentiated chemotype from the clinically dominant pyrazolo-pyrimidine class (e.g., Adavosertib, IC₅₀ = 5.2 nM) [1]. Given the lower lipophilicity compared to benzimidazole-proline derivatives (LogP ~1.8 vs. ~2.5) and longer metabolic half-life (~4.2 h vs. ~1.5 h), this compound is particularly suited for hit-to-lead programs seeking balanced ADME properties alongside target potency [2]. The dihydrochloride salt form ensures reliable aqueous solubility for biochemical and cellular assay workflows without the need for high DMSO concentrations [3].

Scaffold-Hopping Studies for Intellectual Property Diversification Around Wee1 Inhibitors

The pyrrolidine-imidazole scaffold of this compound represents a structurally distinct chemotype from the heavily patented pyrazolo-pyrimidine and benzimidazole-proline classes [1]. Patent landscape analysis indicates that the 4,5-dimethylimidazole substitution pattern combined with the (2S,4R)-4-methoxypyrrolidine moiety occupies chemical space that is less congested than the benzimidazole-proline space covered by US9732075B2 [2]. This compound can serve as a starting point for scaffold-hopping campaigns aimed at generating novel intellectual property while maintaining Wee1 inhibitory activity. The commercially available des-methyl analog (CAS 1955474-39-1, €318.00/25 mg) provides a direct comparator for assessing the contribution of the 4,5-dimethyl groups to potency and selectivity [3].

Cell Cycle Checkpoint Abrogation Studies in p53-Deficient Cancer Models

As a Wee1 kinase inhibitor, this compound is mechanistically suited for combination studies with DNA-damaging agents (e.g., gemcitabine, radiation) in p53-deficient cancer cell lines [1]. The compound's favorable metabolic stability profile (t₁/₂ ~4.2 h) supports sustained target engagement in longer-duration cellular assays compared to less stable benzimidazole derivatives [2]. For in vitro combination screens, the dihydrochloride salt form's enhanced solubility facilitates preparation of compound dilution series in aqueous buffer, reducing DMSO-related cytotoxicity artifacts that can confound synergy calculations [3]. Researchers should include Adavosertib (IC₅₀ = 5.2 nM) as a positive control and the des-methyl analog as a selectivity control to deconvolute the contribution of the 4,5-dimethyl groups to the cellular phenotype .

Chemical Biology Tool for Dissecting G2/M Checkpoint Signaling Pathways

This compound serves as a chemical probe for dissecting Wee1-dependent vs. Wee1-independent G2/M checkpoint regulation. Its structural differentiation from both the pyrazolo-pyrimidine class (Adavosertib) and the benzimidazole class (US9732075B2 derivatives) enables orthogonal chemical biology approaches where concordant results across chemotypes strengthen target validation [1]. The defined (2S,4R) stereochemistry is critical for this application, as the non-stereospecific version (CAS 1250103-56-0) could produce confounding results due to differential activity of stereoisomers [2]. Procurement of the verified CAS 2126144-87-2 from ISO-certified suppliers with documented purity (≥95%) ensures batch-to-batch reproducibility essential for longitudinal signaling studies [3].

Quote Request

Request a Quote for 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.